
1-Piperazinecarboxylic acid, 4-(2-formylphenyl)-, phenylmethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperazinecarboxylic acid, 4-(2-formylphenyl)-, phenylmethyl ester is a compound belonging to the piperazine family, which is known for its wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly used in medicinal chemistry due to their ability to interact with various biological targets, making them valuable in drug discovery and development .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperazinecarboxylic acid, 4-(2-formylphenyl)-, phenylmethyl ester typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out in the presence of a base such as DBU, leading to the formation of protected piperazines. Subsequent deprotection and selective intramolecular cyclization yield the desired compound .
Industrial Production Methods: Industrial production of piperazine derivatives often employs methods such as the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups. These methods are chosen for their efficiency and scalability .
化学反応の分析
Types of Reactions: 1-Piperazinecarboxylic acid, 4-(2-formylphenyl)-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
1-Piperazinecarboxylic acid, 4-(2-formylphenyl)-, phenylmethyl ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and antidepressant properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-formylphenyl)-, phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic processes .
類似化合物との比較
Piperazine: A simpler structure with similar biological activities.
Morpholine: Another six-membered nitrogen heterocycle with distinct pharmacological properties.
Piperidine: A related compound with a different nitrogen atom arrangement.
Uniqueness: 1-Piperazinecarboxylic acid, 4-(2-formylphenyl)-, phenylmethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
626218-86-8 |
|---|---|
分子式 |
C19H20N2O3 |
分子量 |
324.4 g/mol |
IUPAC名 |
benzyl 4-(2-formylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C19H20N2O3/c22-14-17-8-4-5-9-18(17)20-10-12-21(13-11-20)19(23)24-15-16-6-2-1-3-7-16/h1-9,14H,10-13,15H2 |
InChIキー |
IQBNARPYLLLEOQ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC=CC=C2C=O)C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


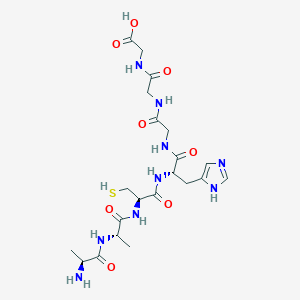
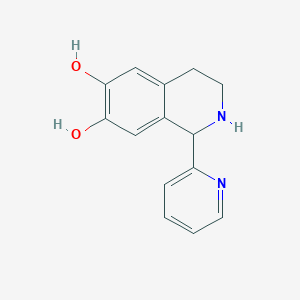
![3,5,8,10,12-pentazatricyclo[7.4.0.02,6]trideca-1(13),2(6),3,7,9,11-hexaene](/img/structure/B12585624.png)
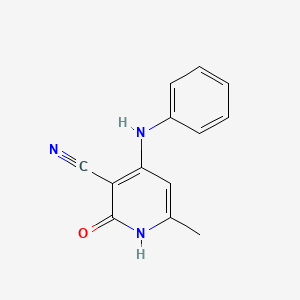
![2-[2-(Benzylsulfanyl)propan-2-yl]-1,3-dioxolane](/img/structure/B12585626.png)
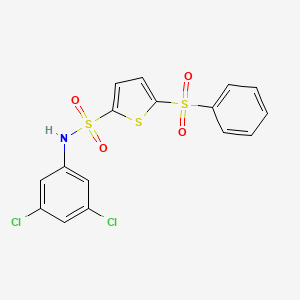
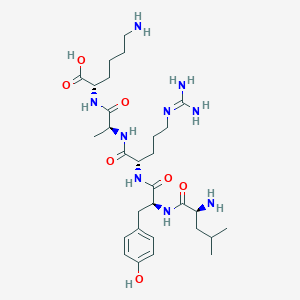
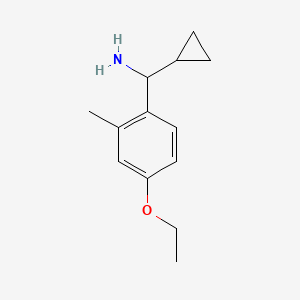
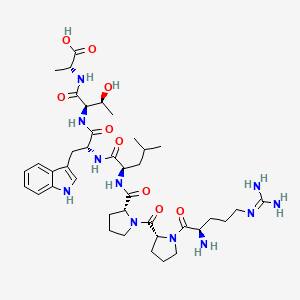
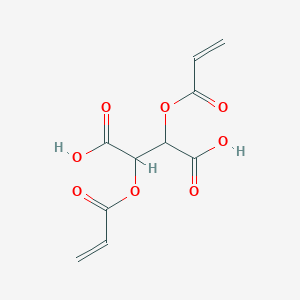
![Methyl 2-{[(1,3-benzothiazol-2-yl)sulfanyl]methyl}prop-2-enoate](/img/structure/B12585658.png)
![Azireno[2,3-c]imidazo[4,5,1-ij]quinoline](/img/structure/B12585667.png)
![2-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12585669.png)

